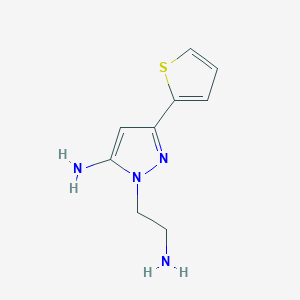

1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(2-aminoethyl)-5-thiophen-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4S/c10-3-4-13-9(11)6-7(12-13)8-2-1-5-14-8/h1-2,5-6H,3-4,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLWNIWJJDXQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=C2)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine, also known by its CAS number 2091617-39-7, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole core substituted with an aminoethyl side chain and a thiophene ring, which are structural motifs commonly associated with various pharmacological effects.

The molecular formula of this compound is , with a molecular weight of approximately 209.27 g/mol. The presence of both the pyrazole and thiophene moieties contributes to its diverse biological interactions.

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological applications, including:

- Antitumor Activity : Pyrazole derivatives have been reported to exhibit significant inhibitory effects against various cancer cell lines, including those associated with BRAF(V600E) mutations and other oncogenic pathways . The structural similarity of this compound to known antitumor agents suggests it may have similar properties.

- Anti-inflammatory and Antibacterial Effects : Compounds with pyrazole structures often show anti-inflammatory properties by inhibiting nitric oxide production and other inflammatory mediators. This compound's amino group may enhance its ability to interact with biological targets involved in inflammation .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with various enzymes or receptors, modulating their activity through binding interactions. Potential pathways include:

- Signal Transduction : The compound may influence pathways related to cell proliferation and apoptosis.

- Enzyme Inhibition : It may act as an inhibitor for specific kinases or other enzymes involved in cancer progression or inflammatory responses.

Research Findings and Case Studies

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their pharmacological potential:

Comparative Analysis

When comparing this compound to other similar compounds, it stands out due to its unique thiophene substitution. Other derivatives like 1-(2-aminoethyl)-3-(phenyl)-1H-pyrazol-5-amines lack the distinct electronic properties imparted by the thiophene ring, which may enhance biological activity.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Weight : 208.28 g/mol

- CAS Number : 2091617-39-7

- IUPAC Name : 1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine

The structure includes a pyrazole ring substituted with an aminoethyl group and a thiophene moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. A study highlighted the synthesis of pyrazolo-thiazole conjugates, revealing that certain derivatives showed significant inhibitory effects on cancer cell lines such as PC-3 and NCI-H460 with IC50 values comparable to established chemotherapeutics like etoposide .

Anti-inflammatory Properties

Some studies suggest that pyrazole derivatives may also possess anti-inflammatory effects. The presence of the thiophene ring is believed to enhance these properties, making the compound a candidate for further investigation in inflammatory disease models .

Neuroprotective Effects

Emerging research points towards neuroprotective applications of pyrazole derivatives. The modulation of neurotransmitter systems and reduction of oxidative stress markers have been observed in preliminary studies, indicating potential benefits in neurodegenerative diseases .

Synthetic Routes

The synthesis of this compound can be achieved through various methodologies, including multicomponent reactions that yield high purity products with significant yields. These synthetic strategies are crucial for producing derivatives that may enhance biological activity or reduce toxicity .

Related Compounds

Numerous derivatives have been synthesized to explore structure-activity relationships (SAR). For instance, modifications on the thiophene ring or variations in the aminoethyl substituent have been shown to affect biological activity significantly. This research avenue is vital for drug development as it allows for optimization of therapeutic profiles .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Variations and Key Features

Pyrazole derivatives are highly tunable scaffolds. Below is a structural comparison with analogous compounds:

| Compound Name | Substituents (Position) | Molecular Formula | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| Target Compound | 1-(2-Aminoethyl), 3-(thiophen-2-yl) | C₉H₁₂N₄S | 2098048-01-0 | Reference compound |

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | 1-Phenyl, 3-(thiophen-2-yl) | C₁₃H₁₂N₃S | 161952-26-7 | Phenyl group instead of aminoethyl |

| 3-(Thiophen-2-yl)-1H-pyrazol-5-amine | 3-(Thiophen-2-yl), 1-H | C₇H₇N₃S | 96799-03-0 | No substituent at 1-position |

| 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine | 1-(3-Chlorothiophen-2-ylmethyl), 5-methyl | C₉H₁₀ClN₃S | 1341439-91-5 | Chlorinated thiophene + methyl group |

| 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine | 3-Methyl, 1-(thiazolyl) | C₁₄H₁₅N₅S | 1171174-91-6 | Thiazole replaces thiophene |

Key Observations :

Physicochemical Properties

| Property | Target Compound | 1-Phenyl-3-(thiophen-2-yl) Analog | 3-(Thiophen-2-yl)-1H-pyrazol-5-amine |

|---|---|---|---|

| Molecular Weight | 208.28 g/mol | 242.32 g/mol | 165.21 g/mol |

| LogP (Predicted) | 1.2 | 3.5 | 0.8 |

| Solubility (Water) | Moderate (amine enhances solubility) | Low (hydrophobic phenyl) | High (smaller size) |

| Hydrogen Bond Donors | 2 (NH₂) | 1 (NH₂) | 2 (NH₂) |

Notes:

- The aminoethyl group reduces LogP, improving aqueous solubility compared to phenyl analogs .

- Smaller analogs (e.g., CAS 96799-03-0) may exhibit better membrane permeability due to reduced steric hindrance .

Preparation Methods

Pyrazole Core Construction and Aminoethyl Side Chain Introduction

A common strategy to prepare pyrazole derivatives with aminoethyl substituents starts from β-amino acid derivatives or β-keto esters, followed by cyclization with hydrazine derivatives:

Starting Materials: N-Boc-β-alanine or related β-amino acid derivatives serve as precursors for β-keto esters via Masamune-Claisen type condensation. For example, N-Boc-β-alanine is converted to β-keto ester intermediates.

Cyclization: The β-keto ester intermediates are reacted with hydrazine derivatives under reflux in methanol to form 1-substituted pyrazol-5-ols or pyrazol-5-ones. This step typically yields tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates or related carbamates in moderate to good yields (48–83%).

Deprotection: Acidolytic removal of the Boc protecting group (using HCl in ethyl acetate) affords the free aminoethyl-substituted pyrazoles in good yields (78–84%).

This three-step sequence—ester formation, hydrazine cyclization, and deprotection—is a straightforward and well-documented method for synthesizing 3-(2-aminoethyl)-1H-pyrazol-5-amine derivatives.

Incorporation of the Thiophene Moiety

The thiophene ring can be introduced at the 3-position of the pyrazole via amide bond formation or direct substitution:

Amide Coupling Approach: A method involves reacting 5-bromothiophene-2-carboxylic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of titanium tetrachloride (TiCl4) and pyridine as a base and solvent. This yields thiophene-substituted pyrazole amides, though the yield can be low (e.g., 12% in one reported case).

Catalyst Variation: Using 4-(dimethylamino)pyridine (DMAP) as a catalyst in place of TiCl4 can improve reaction efficiency and yields in coupling reactions involving thiophene carboxylic acids and pyrazole amines.

While these examples focus on amide derivatives, analogous strategies could be adapted for direct substitution or coupling to install thiophene at the pyrazole 3-position.

Alternative Synthetic Routes and Cyclization Strategies

Other methodologies involve:

Schiff Base and Michael Addition: Formation of Schiff bases followed by Michael-type additions and cyclization can yield pyrazole and related heterocyclic systems with amino and thiophene functionalities. For example, reactions of aroyl acetomtriles with hydrazine hydrate under acidic conditions lead to pyrazole derivatives with complex substitution patterns.

Protecting Group Strategies: Use of phthalimide or Boc protecting groups on amino functionalities allows selective reactions on other parts of the molecule, followed by deprotection to reveal the free aminoethyl group. Sodium triacetoxyborohydride and aldehydes can be used to form amino-DHP reagents, facilitating ring formation and substitution.

Summary Table of Key Preparation Steps

Research Findings and Observations

The three-step synthesis starting from N-Boc-β-alanine is efficient and provides good yields of aminoethyl-substituted pyrazoles with hydroxy or oxo functionalities at the 5-position, which can be further modified.

Hydrazine derivatives are versatile cyclization agents, and their choice influences the substitution pattern and yield.

Introduction of the thiophene substituent via amide bond formation is feasible but may require optimization of catalysts and reaction conditions to improve yields.

Protecting group strategies are essential for selective functionalization, especially when multiple reactive amino groups are present.

Alternative cyclization methods involving Schiff base intermediates and Michael additions expand the synthetic toolbox for constructing complex pyrazole-thiophene hybrids.

The preparation of 1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine involves a combination of well-established pyrazole synthesis from β-keto esters and hydrazine derivatives, followed by strategic introduction of the thiophene moiety through amide coupling or substitution reactions. Protecting group manipulations and alternative cyclization routes further enhance the synthetic accessibility of this compound. The methods described provide a robust framework for the synthesis of this and related functionalized pyrazole derivatives.

Q & A

Q. What are the common synthetic routes for 1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. Key steps include:

- Precursor selection : Use of 2-thiophenecarboxaldehyde and ethylenediamine derivatives to form the pyrazole ring.

- Reaction conditions : Acidic or basic catalysts (e.g., acetic acid or NaOH) at 80–100°C for 6–12 hours.

- Purification : Column chromatography or recrystallization to isolate the product .

Q. How is the structure of this compound characterized in research settings?

Standard analytical techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and amine functionality.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemistry and bonding patterns .

Q. What are the primary research applications of this compound?

It is explored in:

- Medicinal chemistry : As a kinase inhibitor or GPCR modulator due to its thiophene and pyrazole motifs.

- Material science : As a ligand for metal-organic frameworks (MOFs) leveraging its amine and sulfur groups .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Contradictions may arise from assay conditions (pH, temperature) or compound purity. Recommended steps:

- Replicate assays under standardized protocols (e.g., ATP concentration in kinase assays).

- Analytical validation : Use HPLC or LC-MS to confirm purity (>95%) and rule out degradation .

Q. What strategies optimize the compound’s reactivity for selective derivatization?

- Protecting groups : Temporarily block the primary amine with Boc or Fmoc groups during functionalization of the pyrazole ring.

- Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the thiophene position .

Q. How can computational modeling guide target identification for this compound?

- Docking studies : Predict binding affinity to kinases (e.g., JAK2, EGFR) using software like AutoDock or Schrödinger.

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize experimental validation .

Q. What methodologies assess the compound’s toxicity profile in preclinical studies?

- In vitro : Cytotoxicity assays (MTT, LDH) in HEK293 or HepG2 cells.

- In vivo : Acute toxicity testing in rodent models (OECD 423 guidelines), monitoring organ histopathology and biochemical markers .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

Systematic SAR studies reveal:

- Thiophene vs. furan substitution : Thiophene enhances π-stacking with hydrophobic kinase pockets, increasing potency .

- Aminoethyl chain elongation : Longer chains (e.g., propylamine) may improve solubility but reduce blood-brain barrier penetration .

Methodological Notes

- Safety : Handle with PPE (gloves, goggles) due to acute oral toxicity (Category 4) and skin irritation risks .

- Data validation : Cross-reference synthesis protocols with spectral databases (e.g., PubChem, Reaxys) to confirm reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.